molecular formula C20H24N2O2 B7781645 Quininae

Quininae

Cat. No. B7781645
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-VOMFEXJBSA-N
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Description

Quinine is a natural white crystalline alkaloid with antipyretic, anti-malarial, analgesic, and anti-inflammatory properties . It is used to treat malaria caused by Plasmodium falciparum . The parasite gets into the red blood cells in the body and causes malaria. Quinine works by killing the parasite or preventing it from growing .


Synthesis Analysis

The total synthesis of quinine, a naturally-occurring antimalarial drug, was developed over a 150-year period . The development of synthetic quinine is considered a milestone in organic chemistry although it has never been produced industrially as a substitute for natural occurring quinine . Gilbert Stork published the first stereoselective total synthesis of quinine in 2001 .


Molecular Structure Analysis

Quinine is an alkaloid, a naturally occurring chemical compound . Its molecular formula was determined by Adolph Strecker in 1854 . The chemical formula of quinine is C20H24N2O2 .


Chemical Reactions Analysis

Quinones are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . They can undergo reversible oxido-reduction reactions and many of them can undergo nucleophilic attack due to their electrophilic character .


Physical And Chemical Properties Analysis

Quinine is a natural white crystalline alkaloid . It is highly fluorescent in 0.1 M sulfuric acid solution .

Scientific Research Applications

  • Chemical Analysis and Synthesis : Quinine is used in chemical education to demonstrate the analytical sensitivity of fluorescence for detecting quinine in tonic water using Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) techniques (Shadi et al., 2004). It's also involved in historical case studies for chemical synthesis, as in the synthesis of quinine by Perkins, who accidentally synthesized mauveine (Souza & Porto, 2012).

  • Medical Applications : Quinine remains a vital anti-malarial drug, especially in the treatment of severe malaria and in pregnancy. Its role is pivotal in areas with limited access to newer anti-malarial drugs (Achan et al., 2011). It has also been used to study the effects on human cochlear function, providing insights into otoacoustic emissions and cochlear dysfunctions (Berninger, 2000).

  • Pharmacogenetics and Toxicology : Genetic variations influence quinine disposition among different populations. Studies have shown that sex and genotypes of ABCB1 and CYP3A5 genes significantly affect quinine bioavailability and metabolism (Mukonzo et al., 2010). Additionally, quinine's potential ototoxicity and its historic role in otology are well-documented (Semedo et al., 2020).

  • Electrochemistry : Quinine has been utilized in electrochemistry, for instance, as a pH-sensitive fluorescing indicator to detect catalytic activity in methanol oxidation catalysts (Gruber et al., 2003) and in imaging electrode reactions (Vitt & Engstrom, 1997).

  • Photochemistry : Quinine and its synthetic antimalarial derivatives exhibit photosensitizing properties, generating singlet oxygen and possibly involving free radical pathways (Spikes, 1998).

Mechanism of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin, thus starving the parasite and/or causing the build-up of toxic levels of partially degraded hemoglobin in the parasite .

Safety and Hazards

Quinine may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, an allergic skin reaction, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

New drugs are needed, particularly those with new mechanisms of action . The role of rectal quinine as pre-referral treatment for severe malaria has not been fully explored, but it remains a promising intervention . In pregnancy, quinine continues to play a critical role in the management of malaria, especially in the first trimester .

properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-VOMFEXJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quininae

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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